molecular formula C20H23N5O4 B11505027 8-(4-hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11505027
M. Wt: 397.4 g/mol
InChI Key: FIMKJJYPKOMVTD-UHFFFAOYSA-N
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Description

8-(4-Hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps. One common approach is the one-pot intermolecular annulation reaction. This method is efficient and has good functional group tolerance, being transition metal and external oxidant-free .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of green chemistry principles, such as metal-free reactions and recyclable catalysts, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybutyl group.

    Reduction: Reduction reactions can target the methoxyphenyl group.

    Substitution: The imidazo[2,1-f]purine core can undergo substitution reactions, especially at the dimethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can lead to the formation of a carboxylic acid derivative .

Scientific Research Applications

8-(4-Hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Hydroxybutyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

6-(4-hydroxybutyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H23N5O4/c1-22-17-16(18(27)23(2)20(22)28)25-12-15(13-6-8-14(29-3)9-7-13)24(19(25)21-17)10-4-5-11-26/h6-9,12,26H,4-5,10-11H2,1-3H3

InChI Key

FIMKJJYPKOMVTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCCO)C4=CC=C(C=C4)OC

Origin of Product

United States

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